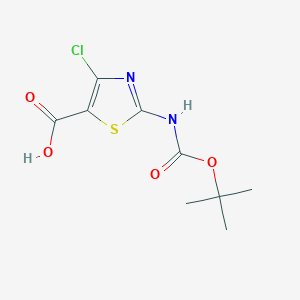

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected

Description

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected (CAS: 1255772-87-2) is a specialty chemical used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (BOC) group protects the amine functionality, enabling selective reactivity in multi-step syntheses. It is commercially available from suppliers like SynQuest Laboratories, with prices ranging from $180 (250 mg) to $1,255 (5 g) . The compound’s molecular weight is approximately 316.79 g/mol (calculated based on the addition of the BOC group to the base thiazole structure). Its primary applications include serving as a precursor for enzyme inhibitors, bioactive molecules, and intermediates in drug discovery workflows .

Properties

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-7-11-5(10)4(17-7)6(13)14/h1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTRAUIPMWUAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2-Amino-4-chloro-1,3-thiazole-5-carboxylic Acid Core

Method A: Thiourea Cyclization Route

A common approach involves the reaction of a substituted α-halo carbonyl compound with thiourea. For 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid, the precursor is typically a 4-chloro-substituted α-halo carbonyl derivative or its protected form. The thiourea reacts with the α-halo carbonyl compound to form the thiazole ring via cyclization.Method B: Ortho-Lithiation and Subsequent Functionalization

Starting from 2-chlorothiazole, sulfur-directed ortho-lithiation allows for selective lithiation at position 5, which can be further reacted with electrophiles to introduce the carboxylic acid functionality. This method allows precise substitution patterns on the thiazole ring.

Introduction of the BOC Protective Group

The amino group at position 2 is protected by reacting the free 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

The BOC protection stabilizes the amino group, allowing for subsequent synthetic steps without side reactions at the amine site.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | α-Halo carbonyl compound + Thiourea, reflux in ethanol or suitable solvent | Cyclization to form 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid | Formation of thiazole ring with amino and chloro substituents |

| 2 | Di-tert-butyl dicarbonate (BOC anhydride), base (e.g., triethylamine), DCM, 0–25°C | Protection of amino group | Formation of 2-BOC protected amino thiazole carboxylic acid |

| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | High purity 2-BOC protected derivative |

This procedure is supported by patent literature and peer-reviewed synthetic studies emphasizing improved yields and selectivity.

Reaction Optimization and Parameters

| Parameter | Effect on Yield/Purity | Notes |

|---|---|---|

| Temperature | Mild temperatures (0–25°C) favor BOC protection without side reactions | Elevated temperatures risk BOC cleavage |

| Solvent | Dichloromethane or acetonitrile preferred for BOC protection step | Solvent polarity affects reaction rate |

| Base | Triethylamine or sodium bicarbonate commonly used | Neutralizes acid byproducts |

| Reaction Time | 1–4 hours sufficient for complete protection | Monitored by TLC or HPLC |

| Purification Method | Recrystallization or silica gel chromatography | Ensures removal of unreacted reagents |

Alternative and Advanced Methods

One-Pot Synthesis Approaches: Some recent methods involve one-pot cyclization and BOC protection to streamline synthesis, reducing purification steps and improving overall yield.

Use of Protected Intermediates: Employing amine-protected thiazole carboxylic acid chlorides as intermediates allows for coupling with substituted anilines or amines, followed by deprotection to yield the desired product.

Diastereoselective Reductions: For related thiazole amino acid derivatives, diastereoselective reduction of tert-butylsulfinyl intermediates has been reported, though this is more relevant to stereochemically complex analogs.

Summary Table of Preparation Routes

Research Findings and Notes

The BOC protection is stable under neutral and slightly basic conditions but can be removed under acidic conditions, allowing for versatility in multi-step syntheses.

Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is recommended to optimize yields and purity.

The presence of the chlorine substituent at position 4 influences reactivity and regioselectivity during ring formation and subsequent functionalization.

Purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

Substitution: : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.

Major Products Formed

Oxidation: : Formation of thiazole sulfoxides or sulfones.

Reduction: : Production of thiazole alcohols or amines.

Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: has several applications in scientific research:

Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Industry: : The compound is used in the production of various chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiazole derivatives, focusing on molecular properties, commercial availability, and functional applications.

Table 1: Structural and Commercial Comparison

Key Differences and Insights

Substituent Effects: The BOC-protected amino group in the target compound enhances stability during synthetic steps, unlike unprotected amines (e.g., 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid), which may require careful handling to avoid side reactions . Halogenated variants (e.g., bromo or chloro substituents) exhibit distinct reactivity. For example, the bromo derivative () is a superior leaving group for nucleophilic substitutions compared to chloro analogs .

Commercial Availability: The BOC-protected compound is widely available at premium pricing ($180/250 mg), reflecting its demand in high-value pharmaceutical research. In contrast, simpler analogs like 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid are cheaper (~$80/250 mg) but lack protective groups, limiting their utility in complex syntheses . Some derivatives, such as 2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 886361-44-0), have been discontinued, likely due to synthesis challenges or niche applications .

Functional Applications: Enzyme Inhibition: Derivatives like 2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid () show xanthine oxidase inhibitory activity, suggesting the BOC-protected variant could serve as a precursor for similar bioactive molecules . Material Science: Non-protected thiazoles (e.g., 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid, ) are used in ligand design due to their electron-withdrawing substituents .

Table 2: Stability and Reactivity Comparison

| Compound | Stability Under Acidic Conditions | Stability Under Basic Conditions | Key Reactivity |

|---|---|---|---|

| 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected | BOC group cleaved | Stable | Selective amine deprotection |

| 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid | Stable | Stable | Nucleophilic dimethylamino group |

| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | Stable | Bromine susceptible to substitution | Cross-coupling reactions |

Research Findings and Trends

- Pharmaceutical Relevance: Thiazole derivatives with amino and carboxylic acid groups are prioritized in drug discovery due to their ability to mimic natural heterocycles. The BOC-protected variant’s utility lies in its compatibility with solid-phase peptide synthesis (SPPS) workflows .

- Synthetic Challenges : Discontinued products (e.g., ) highlight the difficulty in scaling up thiazole derivatives with bulky substituents. The BOC group mitigates this by simplifying purification .

Biological Activity

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected (CAS No. 612541-07-8), is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, which is known to confer various pharmacological properties. The protection of the amino group with a BOC (tert-butyloxycarbonyl) group enhances its stability and facilitates further chemical modifications.

- Molecular Formula : C₉H₁₁N₂O₄SCl

- Molecular Weight : 278.71 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents; limited solubility in water

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-amino-4-chloro-1,3-thiazole compounds, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents.

Anticancer Activity

The compound's biological evaluation has shown promising anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells by disrupting mitotic processes. A related study on thiazole-based compounds indicated their ability to inhibit HSET (KIFC1), a mitotic kinesin crucial for cancer cell survival. The inhibition of HSET led to the formation of multipolar spindles, resulting in cell death in centrosome-amplified human cancer cells .

Acetylcholinesterase Inhibition

Thiazole derivatives are also being explored for their potential as acetylcholinesterase inhibitors, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with thiazole cores have shown significant inhibitory activity against acetylcholinesterase, highlighting their potential therapeutic applications .

Research Findings and Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Thiazole Derivative | Inhibition of HSET | 27 nM | |

| Coumarin-Thiazole Hybrid | Acetylcholinesterase Inhibition | 2.7 µM | |

| Various Thiazoles | Antimicrobial Activity | Varies |

Detailed Mechanisms

- HSET Inhibition : The mechanism involves the competitive inhibition of HSET, leading to aberrant spindle formation during mitosis. This results in increased multipolarity and subsequent cell death.

- Acetylcholinesterase Interaction : Molecular docking studies have shown that thiazole derivatives can effectively bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.